3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one
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Overview
Description
3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromenone core, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for cyclization, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include reduced amines, dihydro derivatives, and substituted piperazine derivatives .
Scientific Research Applications
3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with G-protein coupled receptors, influencing various cellular processes . The chromenone core may also play a role in modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
- 1-(3,5-Dimethylphenyl)piperazine
Uniqueness
3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is unique due to its combination of a piperazine ring, a chromenone core, and a nitro group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C22H21N3O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C22H21N3O5/c1-14-3-4-15(2)19(11-14)23-7-9-24(10-8-23)21(26)18-13-16-12-17(25(28)29)5-6-20(16)30-22(18)27/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
JRSFANMSJSLQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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